4-Acetoxy-3',4'-dimethoxybenzophenone
Overview
Description
4-Acetoxy-3’,4’-dimethoxybenzophenone is a chemical compound with the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-3’,4’-dimethoxybenzophenone typically involves the acetylation of 3’,4’-dimethoxybenzophenone. The reaction is carried out using acetic anhydride and a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions include maintaining a temperature range of 50-60°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of 4-Acetoxy-3’,4’-dimethoxybenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-3’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Compounds with different functional groups replacing the acetoxy group.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: Investigated for its potential anti-inflammatory and anti-cancer properties.
Medicine: Explored for its role in drug development, particularly for its anti-inflammatory and anti-cancer effects.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and plastics.
Mechanism of Action
The mechanism of action of 4-Acetoxy-3’,4’-dimethoxybenzophenone involves its interaction with molecular targets and pathways. It has been found to inhibit certain enzymes and signaling pathways, leading to its anti-inflammatory and anti-cancer effects. The compound may also interact with cellular receptors and proteins, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
4-Acetoxy-3’,4’-dimethoxybenzophenone belongs to the class of benzophenones, which are known for their diverse applications. Similar compounds include:
Benzophenone: Used as a photoinitiator and in the production of sunscreens.
4-Hydroxybenzophenone: Known for its use in cosmetics and as a UV filter.
4-Methoxybenzophenone: Utilized in the synthesis of pharmaceuticals and as a UV absorber.
Biological Activity
4-Acetoxy-3',4'-dimethoxybenzophenone (commonly referred to as "Benzophenone-4") is a compound belonging to the class of benzophenones, known for their applications in various fields including cosmetics, pharmaceuticals, and materials science. This article focuses on its biological activities, particularly its potential therapeutic effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C16H16O5, with a molecular weight of 288.29 g/mol. Its structure features two methoxy groups and an acetoxy group attached to a benzophenone backbone, contributing to its unique chemical properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. Key findings include:
- Cell Cycle Arrest : The compound induces G1-phase cell cycle arrest in cancer cells by inhibiting the β-catenin pathway, which is often dysregulated in tumors .
- Apoptosis Induction : It promotes apoptosis in cancer cells through the mitochondrial pathway, activating caspase cascades that lead to programmed cell death .
- Metastasis Inhibition : By suppressing matrix metalloproteinase (MMP-9) and interleukin IL-8 secretion, it prevents tumor metastasis and degradation of the extracellular matrix (ECM) .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacteria and fungi. Its efficacy as an antimicrobial agent suggests potential applications in treating infections and as a preservative in cosmetic formulations .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy groups enhance electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).
- Enzyme Inhibition : It inhibits specific enzymes involved in cancer progression and inflammation, contributing to its anticancer and anti-inflammatory effects.
- Gene Expression Modulation : The compound may modulate the expression of genes associated with apoptosis and cell cycle regulation, further supporting its therapeutic potential.
Case Studies
A number of studies have provided insights into the biological effects of this compound:
- Study on Cancer Cell Lines : A study utilizing human breast cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
- Antimicrobial Efficacy Assessment : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL.
Data Summary
Property | Value |
---|---|
Molecular Formula | C16H16O5 |
Molecular Weight | 288.29 g/mol |
Antioxidant Activity | High |
Anticancer Activity | G1-phase arrest, apoptosis |
Antimicrobial Activity | Effective against bacteria/fungi |
Properties
IUPAC Name |
[4-(3,4-dimethoxybenzoyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-14-7-4-12(5-8-14)17(19)13-6-9-15(20-2)16(10-13)21-3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPYVKUTNYBQCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641740 | |
Record name | 4-(3,4-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-25-1 | |
Record name | Methanone, [4-(acetyloxy)phenyl](3,4-dimethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890100-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,4-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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